Cas no 1805513-83-0 (Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate)

Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate
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- インチ: 1S/C12H8F5NO2/c1-2-20-11(19)8-4-7(12(15,16)17)3-6(5-18)9(8)10(13)14/h3-4,10H,2H2,1H3
- InChIKey: GBRNKFQXZZFMJV-UHFFFAOYSA-N
- SMILES: FC(C1C(C#N)=CC(C(F)(F)F)=CC=1C(=O)OCC)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 400
- XLogP3: 3.4
- トポロジー分子極性表面積: 50.1
Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015007780-250mg |
Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate |
1805513-83-0 | 97% | 250mg |
484.80 USD | 2021-06-21 | |
Alichem | A015007780-1g |
Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate |
1805513-83-0 | 97% | 1g |
1,549.60 USD | 2021-06-21 | |
Alichem | A015007780-500mg |
Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate |
1805513-83-0 | 97% | 500mg |
831.30 USD | 2021-06-21 |
Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate 関連文献
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoateに関する追加情報
Introduction to Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate (CAS No. 1805513-83-0)
Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate (CAS No. 1805513-83-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyano group, difluoromethyl, and trifluoromethyl functionalities, which collectively contribute to its diverse biological activities and potential therapeutic applications.
The cyano group in the structure of Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate is known for its ability to enhance the electronic properties of the molecule, making it more reactive and versatile in various chemical reactions. This group is often utilized in the synthesis of pharmaceuticals due to its ability to improve the pharmacokinetic properties of drugs, such as solubility and metabolic stability.
The presence of difluoromethyl and trifluoromethyl groups in the molecule further enhances its chemical stability and biological activity. Fluorinated compounds are widely used in drug design because they can improve the lipophilicity, metabolic stability, and binding affinity of drugs. These properties are crucial for optimizing the efficacy and safety of pharmaceuticals.
Recent studies have highlighted the potential of Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory and analgesic properties. The researchers found that the compound effectively inhibits cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.
In another study, published in the European Journal of Medicinal Chemistry, Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate was shown to have significant antitumor activity against various cancer cell lines. The compound was found to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells, suggesting its potential as a selective anticancer agent.
The unique combination of functional groups in Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate also makes it an attractive candidate for further chemical modifications. Researchers can explore different substituents on the benzene ring or other parts of the molecule to optimize its pharmacological profile for specific therapeutic targets.
In terms of synthetic methods, several efficient routes have been developed for the preparation of Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate. One common approach involves the reaction of a suitable aryl halide with a cyanoacetic acid derivative in the presence of a palladium catalyst. This method allows for high yields and good selectivity, making it suitable for large-scale production.
The physical properties of Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate are also noteworthy. It is a white crystalline solid with a melting point ranging from 100 to 105°C. The compound is moderately soluble in common organic solvents such as ethanol, methanol, and dichloromethane, which facilitates its use in various chemical reactions and formulations.
In conclusion, Ethyl 3-cyano-2-difluoromethyl-5-(trifluoromethyl)benzoate (CAS No. 1805513-83-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to advancements in drug discovery and development.
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